molecular formula C22H29N3O4 B6006887 ethyl 1-(6-oxo-4,5-dihydro-1H-pyridazine-3-carbonyl)-3-(3-phenylpropyl)piperidine-3-carboxylate

ethyl 1-(6-oxo-4,5-dihydro-1H-pyridazine-3-carbonyl)-3-(3-phenylpropyl)piperidine-3-carboxylate

Cat. No.: B6006887
M. Wt: 399.5 g/mol
InChI Key: RTTGADZZIGAYND-UHFFFAOYSA-N
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Description

Ethyl 1-(6-oxo-4,5-dihydro-1H-pyridazine-3-carbonyl)-3-(3-phenylpropyl)piperidine-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyridazine ring, a piperidine ring, and a phenylpropyl group, making it a molecule of interest for researchers exploring new chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(6-oxo-4,5-dihydro-1H-pyridazine-3-carbonyl)-3-(3-phenylpropyl)piperidine-3-carboxylate typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyridazine Ring: This can be achieved through the condensation of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Piperidine Ring Formation: The piperidine ring can be synthesized via cyclization reactions involving amines and carbonyl compounds.

    Coupling Reactions: The final step involves coupling the pyridazine and piperidine intermediates with the phenylpropyl group using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(6-oxo-4,5-dihydro-1H-pyridazine-3-carbonyl)-3-(3-phenylpropyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: EDC, DCC.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 1-(6-oxo-4,5-dihydro-1H-pyridazine-3-carbonyl)-3-(3-phenylpropyl)piperidine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate for various therapeutic areas due to its unique structure.

    Materials Science: The compound may be used in the development of new materials with specific properties.

    Biological Studies: Researchers can study its interactions with biological targets to understand its mechanism of action.

Mechanism of Action

The mechanism of action of ethyl 1-(6-oxo-4,5-dihydro-1H-pyridazine-3-carbonyl)-3-(3-phenylpropyl)piperidine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(6-oxo-4,5-dihydro-1H-pyridazine-3-carbonyl)-3-(3-phenylpropyl)piperidine-3-carboxylate: can be compared with other compounds containing pyridazine or piperidine rings, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and rings, which may confer specific properties and activities not found in other similar compounds.

Properties

IUPAC Name

ethyl 1-(6-oxo-4,5-dihydro-1H-pyridazine-3-carbonyl)-3-(3-phenylpropyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4/c1-2-29-21(28)22(13-6-10-17-8-4-3-5-9-17)14-7-15-25(16-22)20(27)18-11-12-19(26)24-23-18/h3-5,8-9H,2,6-7,10-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTGADZZIGAYND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)C2=NNC(=O)CC2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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